1-Pentene, 5-(2-propenyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of 1-pentanol is replaced by the allyl group from allyl bromide.
Industrial Production Methods: While specific industrial production methods for 1-Pentene, 5-(2-propenyloxy)- are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Pentene, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated ethers.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of pentanal and allyl alcohol.
Reduction: Formation of pentyl ether and propyl ether.
Substitution: Formation of 1-pentanol and propene.
Scientific Research Applications
1-Pentene, 5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-(2-propenyloxy)- involves its interaction with various molecular targets. The ether linkage allows it to participate in nucleophilic substitution reactions, while the double bonds enable it to undergo addition reactions. These interactions can affect biological pathways and enzyme activities, making it a compound of interest in biochemical studies.
Comparison with Similar Compounds
1-Pentene: A simple alkene with a similar carbon chain but lacking the ether linkage.
Allyl Ether: Contains the allyl group but differs in the alkyl chain length and structure.
Pentyl Ether: Similar in structure but lacks the double bond present in the allyl group.
Uniqueness: 1-Pentene, 5-(2-propenyloxy)- is unique due to the combination of an ether linkage and an allyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
108420-46-8 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-prop-2-enoxypent-1-ene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
GAGOVKZZDFDLML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOCC=C |
Origin of Product |
United States |
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